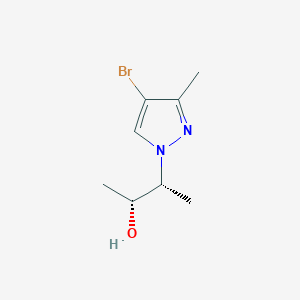
Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol is a chemical compound that features a pyrazole ring substituted with an amino group and a butanol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol typically involves the reaction of 4-amino-3-methyl-1H-pyrazole with a suitable butanol derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with a butanol halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-one.
Reduction: Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butane.
Substitution: Various halogenated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets such as kinases and enzymes. The amino group and pyrazole ring facilitate binding to active sites, thereby modulating the activity of these targets. This interaction can lead to inhibition of kinase activity, which is crucial in pathways related to cell proliferation and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-amino-1H-pyrazol-1-yl)propan-2-ol
- 3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-1-ol
- 3-(4-amino-3-methyl-1H-pyrazol-1-yl)pentan-2-ol
Uniqueness
Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing selective inhibitors and other bioactive molecules .
Eigenschaften
Molekularformel |
C8H13BrN2O |
|---|---|
Molekulargewicht |
233.11 g/mol |
IUPAC-Name |
(2R,3R)-3-(4-bromo-3-methylpyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C8H13BrN2O/c1-5-8(9)4-11(10-5)6(2)7(3)12/h4,6-7,12H,1-3H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
RFMADGJHMROHRS-RNFRBKRXSA-N |
Isomerische SMILES |
CC1=NN(C=C1Br)[C@H](C)[C@@H](C)O |
Kanonische SMILES |
CC1=NN(C=C1Br)C(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


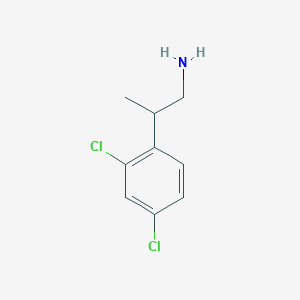
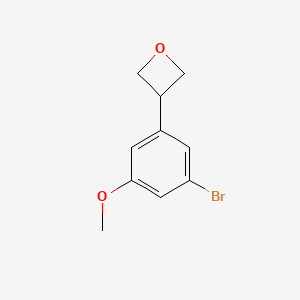
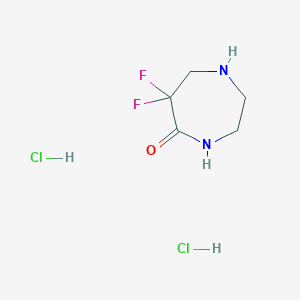
![Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate](/img/structure/B15216937.png)

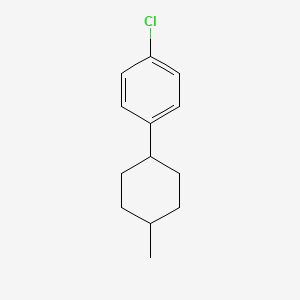
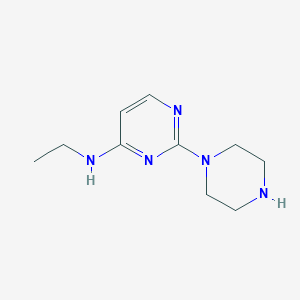
![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B15216978.png)
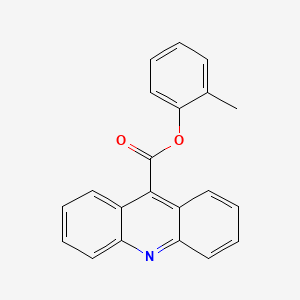

![3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B15217011.png)


![2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B15217029.png)
